An In-depth Technical Guide to 5-(piperazin-1-yl)-1H-indazole: Properties, Structure, and Synthesis
An In-depth Technical Guide to 5-(piperazin-1-yl)-1H-indazole: Properties, Structure, and Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(piperazin-1-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the structural attributes of both the indazole nucleus and the piperazine moiety, this molecule serves as a valuable scaffold in the design of novel therapeutic agents. This document details its chemical structure, physicochemical properties, established synthetic methodologies, and its applications in drug discovery, supported by authoritative references.
Introduction: The Significance of the Indazole-Piperazine Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] It is a bioisostere of indole, found in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] The stability of the 1H-indazole tautomer makes it a robust core for drug design.[4]
Similarly, the piperazine ring is a common constituent in many marketed drugs. Its inclusion in a molecule can enhance pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and provide a key interaction point for binding to biological targets through hydrogen bonding.[3][5]
The combination of these two moieties in 5-(piperazin-1-yl)-1H-indazole creates a versatile building block for developing targeted therapies. Its derivatives have been investigated for a range of activities, notably as inhibitors of protein kinases like ROCK-II, which are implicated in diseases from glaucoma to spinal cord injury.[6]
Chemical Structure and Physicochemical Properties
Molecular Structure
5-(piperazin-1-yl)-1H-indazole consists of a 1H-indazole core substituted at the 5-position with a piperazine ring via a C-N bond. The indazole system is an aromatic bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring. The piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions.
Diagram: Chemical Structure of 5-(piperazin-1-yl)-1H-indazole
Caption: 2D representation of 5-(piperazin-1-yl)-1H-indazole.
Physicochemical Data
The key physicochemical properties of the parent compound are summarized below. These values are crucial for drug development, influencing factors like solubility, absorption, and membrane permeability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₄ | [7][8] |
| Molecular Weight | 202.26 g/mol | [7][8] |
| CAS Number | 478827-33-7 | [7][8] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [7] |
| Form | Typically a solid | [9] |
Note: Properties such as melting point and pKa can vary depending on the salt form (e.g., dihydrochloride). The dihydrochloride salt has a molecular formula of C₁₁H₁₆Cl₂N₄ and a molecular weight of approximately 275.17 g/mol .[10]
Synthesis and Characterization
Synthetic Strategy
The synthesis of 5-(piperazin-1-yl)-1H-indazole is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is efficient for creating aryl-piperazine linkages.
Core Rationale: The synthesis starts with an indazole ring that has a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the 5-position. The piperazine acts as a nucleophile, displacing the leaving group to form the desired C-N bond. The choice of a fluoro-substituted precursor is often preferred because the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, facilitating the reaction. The use of a base is often necessary to deprotonate the piperazine, enhancing its nucleophilicity, or to scavenge the acid (e.g., HF) generated during the reaction.
Diagram: General Synthetic Workflow
Caption: Typical workflow for the synthesis of 5-(piperazin-1-yl)-1H-indazole.
Detailed Experimental Protocol
The following is a representative protocol adapted from general procedures for SNAr reactions involving aryl fluorides and amines.[11]
Materials:
-
5-Fluoro-1H-indazole
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-fluoro-1H-indazole (1.0 eq).
-
Addition of Reagents: Add piperazine (typically 1.5-2.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the pure 5-(piperazin-1-yl)-1H-indazole.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this exact compound are not publicly detailed, expected characteristics can be inferred.[12]
-
¹H NMR: Expect signals corresponding to the aromatic protons on the indazole ring, the four distinct methylene protons (-CH₂-) on the piperazine ring, and the N-H protons of both the indazole and piperazine moieties. The integration of these signals should match the number of protons in the structure.
-
¹³C NMR: Expect distinct signals for each carbon atom in the aromatic indazole system and the aliphatic carbons of the piperazine ring.
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Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound (m/z ≈ 202.26 for the free base).[7]
Applications in Medicinal Chemistry and Drug Development
The 5-(piperazin-1-yl)-1H-indazole scaffold is a key intermediate and core structure in the development of various therapeutic agents, particularly kinase inhibitors.
-
Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases.[13] A study by Feng et al. described the design of indazole-piperazine analogs as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II).[6] These compounds are explored for their therapeutic potential in cardiovascular diseases and neurological disorders.
-
Anticancer Activity: The indazole nucleus is a core component of several anticancer agents.[14] The piperazine group is also found in successful oncology drugs like Imatinib, where it improves solubility and bioavailability.[3] The combination in 5-(piperazin-1-yl)-1H-indazole makes it a promising starting point for developing new antiproliferative compounds.[3]
-
Other Therapeutic Areas: The versatility of the indazole scaffold means its derivatives have been investigated for a multitude of biological activities, including anti-inflammatory, antibacterial, and antidiabetic properties.[1][3] This broad potential extends to compounds derived from 5-(piperazin-1-yl)-1H-indazole.
Conclusion
5-(piperazin-1-yl)-1H-indazole is a strategically important molecule in modern drug discovery. Its structure combines the pharmacologically privileged indazole core with the favorable pharmacokinetic profile often imparted by a piperazine moiety. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The demonstrated utility of this scaffold in developing kinase inhibitors and other potential therapeutics underscores its value to researchers and scientists in the pharmaceutical industry. Further exploration and derivatization of this compound are likely to yield novel drug candidates for a variety of diseases.
References
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ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
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Feng, Y., et al. (2007). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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